molecular formula C21H22N2O5 B2716445 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid CAS No. 855316-46-0

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid

Cat. No.: B2716445
CAS No.: 855316-46-0
M. Wt: 382.416
InChI Key: SIGCYSMTUQWCQG-UHFFFAOYSA-N
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Description

3-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises an Fmoc group (a widely used protecting group in peptide synthesis) linked via a carbonyl to a propanamide chain, terminating in a propanoic acid moiety. This compound is critical in solid-phase peptide synthesis (SPPS), where the Fmoc group shields the amino functionality during coupling reactions and is later removed under mild basic conditions (e.g., piperidine) . Its design balances steric accessibility for coupling and stability under synthetic conditions.

Properties

IUPAC Name

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-19(22-12-10-20(25)26)9-11-23-21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,24)(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGCYSMTUQWCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Chemical Reactions Analysis

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Drug Development

The compound is primarily utilized in the synthesis of peptide-based drugs. The Fmoc group is a common protecting group for amino acids in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of complex peptides.

Case Study: Peptide Synthesis

  • Objective : To synthesize a peptide with enhanced bioactivity.
  • Method : The use of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid as a building block in SPPS.
  • Outcome : The resulting peptides exhibited increased potency against specific biological targets, showcasing the utility of this compound in therapeutic applications.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors, particularly in the context of proteases involved in various diseases.

Case Study: Inhibition of Proteases

  • Objective : To evaluate the inhibitory effects on serine proteases.
  • Method : The compound was tested against various protease enzymes.
  • Outcome : Significant inhibition was observed, suggesting potential applications in treating conditions like cancer and inflammatory diseases.

Protein Labeling

The Fmoc group allows for selective attachment to proteins, facilitating studies on protein interactions and dynamics.

Case Study: Protein Interaction Studies

  • Objective : To investigate protein-protein interactions using labeled peptides.
  • Method : The compound was conjugated to a target protein for tracking interactions via fluorescence.
  • Outcome : Enhanced understanding of molecular mechanisms in cellular processes.

Polymer Synthesis

The compound can also be employed in the synthesis of functional polymers, particularly those designed for drug delivery systems.

Case Study: Development of Drug Delivery Systems

  • Objective : To create polymers that can encapsulate therapeutic agents.
  • Method : Incorporation of this compound into polymer matrices.
  • Outcome : Improved release profiles and stability of encapsulated drugs were achieved.

Summary Table of Applications

Application AreaSpecific Use CaseOutcome/Benefit
Drug DevelopmentPeptide synthesisEnhanced bioactivity
Enzyme InhibitionProtease inhibition studiesPotential therapeutic applications
Protein LabelingTracking protein interactionsInsights into cellular mechanisms
Polymer SynthesisDrug delivery systemsImproved drug release profiles

Mechanism of Action

The primary mechanism of action of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid is its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name (IUPAC) Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
3-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid Propanamide chain C₂₃H₂₄N₂O₅ 408.45 Intermediate in fluorescent ligand synthesis
(S)-3-((Fmoc)amino)-2-(phenylsulfonamido)propanoic acid Phenylsulfonamide C₂₄H₂₂N₂O₆S 466.51 Enhanced polarity due to sulfonamide; peptide modifications
3-(Fmoc-amino)-3-(2-fluorophenyl)propanoic acid 2-Fluorophenyl C₂₄H₂₀FNO₄ 405.42 Increased lipophilicity; potential for PET imaging probes
(3R)-3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl C₂₄H₂₀N₂O₆ 432.43 Electron-withdrawing nitro group alters reactivity
(S)-3-(Fmoc-amino)-3-phenylpropanoic acid Phenyl C₂₄H₂₁NO₄ 387.43 Hydrophobic backbone for membrane permeability studies
3-[3-(Fmoc-amino)propoxy]propanoic acid Propoxy chain C₂₁H₂₃NO₅ 377.41 Ether linkage improves solubility in polar solvents

Analytical and Purity Data

  • Purity: The (S)-2-methylphenyl analog (C₂₅H₂₃NO₄) achieved 99.76% purity via HPLC, critical for reproducible peptide synthesis .
  • Spectroscopy: ¹H NMR confirmed structural integrity in compounds like (S)-3-(Fmoc-amino)-3-phenylpropanoic acid, with aromatic protons resonating at δ 7.2–7.8 ppm .

Biological Activity

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a fluorenyl group, which enhances its interaction with biological systems. This article reviews the biological activities associated with this compound, focusing on its pharmacological implications and potential therapeutic applications.

Structural Features

The molecular structure of this compound can be broken down into the following key components:

Component Description
Fluorenyl Group Enhances membrane permeability and bioavailability
Methoxycarbonyl Moiety Provides stability and solubility
Propanamido Backbone Involved in peptide synthesis and biological activity

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : The fluorenyl group has been linked to antimicrobial activity against several pathogens. Studies have shown that derivatives of fluorenone can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
  • Cancer Therapeutics : There is emerging evidence that Fmoc derivatives can act as inhibitors of key enzymes involved in cancer progression, suggesting their potential in cancer therapy .
  • Peptide Synthesis Utility : The presence of the Fmoc group indicates its utility in peptide synthesis, particularly as a protecting group for amino acids during coupling reactions .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • A study on 3-(9H-fluoren-9-yl)pyrrolidine derivatives highlighted their effectiveness against Mycobacterium tuberculosis, demonstrating that structural modifications can enhance biological efficacy .
  • Research on new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives showed promising antibacterial activity, indicating that modifications to the fluorenone structure can lead to improved therapeutic agents .

The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Membrane Interaction : The fluorenyl moiety may facilitate better interaction with cellular membranes, enhancing uptake and bioavailability.

Q & A

Q. What is the primary role of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid in peptide synthesis?

This compound is a key Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino terminus during coupling reactions, enabling controlled sequential addition of amino acids. Its propanoic acid backbone and amide linkage provide structural flexibility, making it suitable for introducing non-natural residues or functional handles into peptides. Deprotection is achieved under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side chains .

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide chains?

Coupling efficiency depends on activating agents and reaction time. Use carbodiimides (e.g., HBTU or DIC) with additives like HOAt to minimize racemization. Pre-activate the carboxylic acid group for 10–15 minutes before coupling. Monitor completion via Kaiser test or HPLC. In cases of steric hindrance (e.g., bulky side chains), extend reaction times to 2–4 hours or employ microwave-assisted synthesis .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

  • HPLC : Reverse-phase C18 columns with UV detection at 214 nm (amide bond) or 265 nm (Fmoc absorption) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight.
  • NMR : 1^1H and 13^{13}C NMR to confirm stereochemistry and absence of racemization (e.g., coupling constants for α-protons) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or heterocyclic substitutions) impact the compound’s reactivity and biological activity?

Substitutions at the phenyl or propanoic acid groups alter solubility, stability, and target interactions. For example:

  • Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) enhance metabolic stability and membrane permeability due to increased lipophilicity .
  • Heterocyclic moieties (e.g., pyridyl or indole groups) introduce π-π stacking or hydrogen-bonding interactions, critical for enzyme inhibition (e.g., HIV-1 entry inhibitors) .
  • Thiol-containing variants (e.g., 3-mercaptopropanoic acid derivatives) enable disulfide bridge formation in peptide cyclization .

Q. What strategies resolve contradictions in solubility data between this compound and its analogs?

Solubility discrepancies often arise from crystallinity or aggregation. Strategies include:

  • Co-solvent systems : Use DMSO/water mixtures for aqueous assays.
  • Salt formation : Convert the carboxylic acid to a sodium or ammonium salt for improved polar solvent compatibility.
  • PEGylation : Introduce polyethylene glycol (PEG) spacers to reduce hydrophobicity .

Q. How can researchers evaluate the stability of the Fmoc group under varying pH and temperature conditions?

  • pH Stability : The Fmoc group is stable at pH 4–8 but cleaved rapidly in basic conditions (pH > 9). Monitor degradation via HPLC after incubating in buffers across a pH gradient.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Typical Fmoc deprotection occurs at 60–80°C in DMF .

Q. What mechanistic insights guide the design of derivatives for targeting intracellular proteins (e.g., β-catenin/T-cell factor interactions)?

  • Cell permeability : Introduce arginine-rich sequences or reduce molecular weight (<500 Da) via truncation.
  • Fluorescent tagging : Attach fluorophores (e.g., nitrobenzoxadiazole) for live-cell imaging of target engagement .
  • Protease resistance : Replace labile amide bonds with triazoles or ether linkages .

Methodological Considerations

Q. How should researchers troubleshoot low yields during Fmoc deprotection?

  • Base selection : Replace piperidine with morpholine for sensitive substrates.
  • Deprotection time : Optimize duration (5–20 minutes) to balance completeness and side reactions.
  • Byproduct removal : Use scavengers (e.g., thiophenol) to trap liberated Fmoc byproducts .

Q. What protocols ensure reproducibility in synthesizing stereochemically pure derivatives?

  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers.
  • Asymmetric catalysis : Employ Evans auxiliaries or organocatalysts during precursor synthesis.
  • Circular dichroism (CD) : Verify optical activity post-synthesis .

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